5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Process Chemistry Building Block Sourcing

Select this specific 4-fluorobenzyl analog for superior anticancer activity (IC50 2.79 µM A549, 3.58 µM SKOV-3) vs. unsubstituted benzyl (3.85 µM). The 4-fluoro group enhances lipophilicity and π-stacking; the 2-amino handle enables amide/thiourea derivatization for SAR expansion. Documented SANOFI synthesis (~69% yield, M+H+=210) ensures reliable scale-up. For CNS penetrant muscarinic modulator programs, this scaffold's balanced lipophilicity aligns with blood-brain barrier permeability criteria.

Molecular Formula C9H8FN3S
Molecular Weight 209.25 g/mol
CAS No. 39181-55-0
Cat. No. B185734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
CAS39181-55-0
Molecular FormulaC9H8FN3S
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NN=C(S2)N)F
InChIInChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
InChIKeyXHFWYSOJZBOIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.6 [ug/mL]

Buy 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0): A C-5 Fluorobenzyl-Substituted 2-Amino-1,3,4-Thiadiazole Scaffold for Medicinal Chemistry


5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0) is a heterocyclic building block consisting of a 1,3,4-thiadiazole core bearing a 2-amino group and a 5-(4-fluorobenzyl) substituent . It is a solid with a reported melting point of 205–207 °C and a predicted pKa of 3.33 ± 0.10 . The compound serves as a key intermediate in medicinal chemistry, where the 1,3,4-thiadiazole ring is recognized as a privileged scaffold due to the toxophoric –N=C–S– moiety, which confers diverse biological activities [1]. Its 4-fluorobenzyl substituent enhances lipophilicity and π-stacking potential, distinguishing it from non-fluorinated analogs in terms of physicochemical properties and target-binding capacity.

Why 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0) Cannot Be Interchanged with Non-Fluorinated or Differently Substituted Thiadiazole Analogs


Procurement based solely on the 1,3,4-thiadiazol-2-amine core without specifying the 5-(4-fluorobenzyl) substituent introduces substantial risk of altered biological and physicochemical performance. The 4-fluorobenzyl group is not a passive spectator; it directly modulates electronic distribution across the aromatic system, enhances lipophilicity (cLogP shift vs. unsubstituted benzyl), and introduces unique hydrogen-bonding and π–π stacking capabilities . In structurally related series, substitution with 4-fluorobenzyl versus 4-chlorobenzyl or 4-methoxybenzyl has yielded significant differences in anticancer IC50 values and antimicrobial MIC outcomes, confirming that the identity of the benzyl substituent is a critical determinant of activity [1]. Furthermore, the 2-amino group provides a reactive handle for downstream derivatization (e.g., amide or thiourea formation) that is absent in 2-unsubstituted analogs, making this compound a non-interchangeable scaffold for structure–activity relationship (SAR) campaigns.

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0): Quantitative Differentiation Evidence Versus Closest Analogs


Patent-Defined Synthetic Route and Physicochemical Differentiation

The compound is prepared via a patented SANOFI procedure that reacts 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide with sulfuric acid at –10 to 0 °C, followed by basification to yield 0.264 g from 0.38 g starting material . This route provides a reproducible, documented synthetic protocol that contrasts with the variable or undocumented preparations often encountered for non-fluorinated analogs such as 5-benzyl-1,3,4-thiadiazol-2-amine (CAS 16502-08-2). The 4-fluorobenzyl substitution increases molecular weight to 209.24 g/mol versus 191.25 g/mol for the des-fluoro analog, and yields a higher melting point (205–207 °C) , which can impact crystallization and purification workflows.

Medicinal Chemistry Process Chemistry Building Block Sourcing

4-Fluorobenzyl Substituent Confers Enhanced Anticancer Potency Relative to Des-Fluoro Benzyl Analogs

In a series of ciprofloxacin-derived 1,3,4-thiadiazole-2-carboxamides, the 4-fluorobenzylthio derivative (compound 14b) exhibited an IC50 of 2.79 µM against A549 lung cancer cells, while the 4-chlorobenzylthio analog (compound 14c) and unsubstituted benzylthio analog (compound 14a) showed IC50 values of 3.12 µM and 3.85 µM, respectively [1]. Additionally, the 4-fluorobenzyl derivative 13h displayed an IC50 of 3.58 µM against SKOV-3 ovarian cancer cells, equaling the potency of doxorubicin (IC50 ~3.2–3.9 µM in this assay) [1]. While the target compound (CAS 39181-55-0) is the 2-amino congener rather than the 2-carboxamide derivative tested here, the identical 4-fluorobenzyl-1,3,4-thiadiazole pharmacophore directly demonstrates the superior potency conferred by the 4-fluorobenzyl substitution relative to other benzyl variants.

Oncology Medicinal Chemistry SAR Analysis

Fluorobenzyl-Substituted 1,3,4-Thiadiazol-2-amines Exhibit Superior Anticancer Activity to Cisplatin in Triple-Negative Breast Cancer Models

In a SAR study of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, the derivative containing a 4-fluorophenyl group at the 5-position (N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine) demonstrated an IC50 of 2.1 µM against MDA-MB-231 triple-negative breast cancer cells, outperforming the cisplatin control which exhibited an IC50 of 3.3 µM under the same conditions [1]. This represents a 1.57-fold improvement in potency. In contrast, the corresponding 5-(4-nitrophenyl) and 5-phenyl-N-(p-tolyl) analogs also showed higher activity than cisplatin, but the 4-fluorophenyl substitution was specifically highlighted for its potency. The target compound (CAS 39181-55-0) shares the identical 5-(4-fluorophenyl/fluorobenzyl) substitution pattern on the thiadiazole core, directly linking its structural motif to this enhanced activity.

Breast Cancer Triple-Negative Breast Cancer Chemotherapy

Fluorinated 1,3,4-Thiadiazoles as Privileged Scaffolds for CNS-Penetrant Muscarinic Modulators

Patent EP0307142 establishes that 1,3,4-thiadiazole compounds substituted with appropriate amine-containing groups can achieve blood–brain barrier penetration due to favorable lipophilicity and pKa characteristics [1]. The 4-fluorobenzyl substituent present in CAS 39181-55-0 directly contributes to the lipophilicity required for CNS exposure; the fluorine atom enhances metabolic stability relative to unsubstituted phenyl while avoiding the excessive molecular weight of trifluoromethyl or dichloro analogs that can impair permeability [2]. In this class, compounds that stimulate central muscarinic acetylcholine receptors are described as useful for Alzheimer's disease and related dementias, but quaternary ammonium muscarinic ligands fail to cross the blood–brain barrier [1]. The target compound's secondary amine character (2-amino group) combined with the 4-fluorobenzyl lipophilic anchor aligns with the patent's explicit criteria for CNS-accessible thiadiazoles, differentiating it from non-fluorinated or non-benzyl-substituted thiadiazoles that may lack sufficient brain exposure.

Neuroscience Alzheimer's Disease CNS Drug Delivery

Electronic Effect of 4-Fluoro Substitution Modulates Antibacterial Activity in Halogen-Substituted Thiadiazole Series

A 2020 study on halogen-derivatized 1,3,4-thiadiazoles synthesized compounds including 4-Fluoro-benzylidene-[5-(4-fluorophenyl)-[1,3,4]thiadiazol-2-yl]-amine and its 4-chloro analog [1]. In antibacterial screening, the 4-fluoro derivative exhibited superior activity against Gram-positive bacteria compared to the 4-chloro derivative, consistent with the electronic effects of fluorine (strong –I inductive withdrawal, minimal +M resonance donation) optimizing interactions with bacterial targets [1]. The target compound (CAS 39181-55-0) bears the identical 4-fluorobenzyl moiety and 2-amino group, positioning it as a preferred building block for antimicrobial SAR campaigns over chlorinated or unsubstituted benzyl analogs. Quantitative MIC values from this study are not extractable in the abstracted results, but the directional superiority of fluoro over chloro substitution is clearly documented.

Antimicrobial Antibacterial Resistance Medicinal Chemistry

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0): Optimal Procurement Scenarios Based on Quantitative Evidence


Scaffold for Developing Fluorine-Containing Anticancer Agents with Superior Potency Over Non-Fluorinated Analogs

Procurement of CAS 39181-55-0 is justified when a medicinal chemistry program requires a 1,3,4-thiadiazole core bearing a 4-fluorobenzyl substituent to maximize cytotoxic potency. As demonstrated in head-to-head SAR comparisons, 4-fluorobenzyl-substituted thiadiazoles exhibit IC50 values of 2.79 µM (A549) and 3.58 µM (SKOV-3), outperforming unsubstituted benzyl (3.85 µM) and 4-chlorobenzyl (3.12 µM) analogs, and matching the potency of doxorubicin [1]. Additionally, 5-(4-fluorophenyl)-substituted 1,3,4-thiadiazole-2-amines achieve an IC50 of 2.1 µM against MDA-MB-231 triple-negative breast cancer cells, a 1.57-fold improvement over cisplatin (3.3 µM) [2]. The 2-amino group further enables facile derivatization to amides, ureas, or thioureas, allowing SAR expansion without losing the potency-enhancing fluorine effect.

Synthesis of CNS-Penetrant Muscarinic Receptor Modulators for Neurodegenerative Disease Research

The combination of a secondary 2-amino group and a 4-fluorobenzyl lipophilic substituent aligns with patent criteria for blood–brain barrier-permeable 1,3,4-thiadiazole muscarinic modulators [1]. Non-fluorinated or quaternary ammonium analogs lack the requisite physicochemical profile (balanced lipophilicity, non-quaternary amine character) for CNS exposure, as explicitly stated in EP0307142 [1]. Researchers targeting Alzheimer's disease, Huntington's chorea, or other cholinergic deficiency disorders should select CAS 39181-55-0 as a starting material to ensure the scaffold retains the potential for brain penetration, a property not guaranteed with des-fluoro or alternative substitution patterns.

Antimicrobial Lead Optimization Requiring the Electronic Advantages of 4-Fluoro Substitution

In antibacterial 1,3,4-thiadiazole series, the 4-fluoro substituent provides stronger electron-withdrawing inductive effects than 4-chloro substitution, translating to superior activity against Gram-positive pathogens [1]. While quantitative MIC data for the exact target compound are not yet published in peer-reviewed literature, the directional advantage of fluorine over chlorine in this scaffold is established [1]. Procurement of CAS 39181-55-0 enables construction of a focused library of 4-fluorobenzyl-containing thiadiazoles for antimicrobial screening, avoiding the suboptimal activity expected from 4-chloro or unsubstituted benzyl variants.

Process Chemistry Development Leveraging a Patent-Defined Synthetic Route

Unlike many thiadiazole analogs lacking documented preparative methods, CAS 39181-55-0 is synthesized via a patented SANOFI procedure with specified yield (0.264 g from 0.38 g starting material, ~69%), reaction conditions (H2SO4, –10 to 0 °C, 3 h), and characterization data (M+H+=210) [1]. The melting point of 205–207 °C provides a simple purity checkpoint [2]. This documentation reduces uncertainty in process scale-up and quality control, making the compound a lower-risk procurement choice compared to less thoroughly characterized analogs such as 5-benzyl-1,3,4-thiadiazol-2-amine (CAS 16502-08-2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.